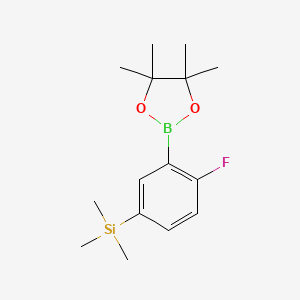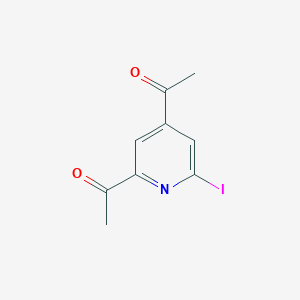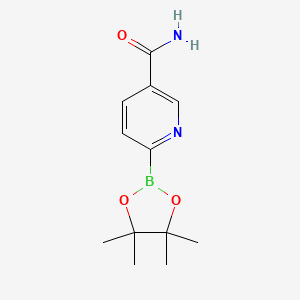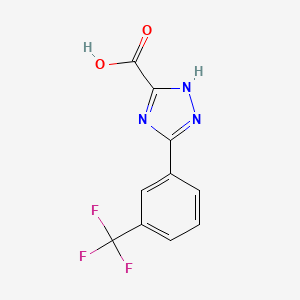
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is an organic compound that features a bromobenzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide, which can be synthesized by brominating 4-bromotoluene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination and substitution reactions. These methods utilize reagents like N-bromosuccinimide and household compact fluorescent lamps to activate radical reactions . The use of acetonitrile as a solvent helps avoid hazardous chlorinated solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Reducing agents: Sodium borohydride and lithium aluminum hydride.
Nucleophiles: Sodium iodide and other halides.
Major Products
The major products formed from these reactions include:
4-Bromobenzaldehyde: Formed through oxidation reactions.
Benzyl derivatives: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromobenzyl and pentafluoroethylsulfanyl groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the pentafluoroethylsulfanyl group can influence the compound’s reactivity and stability . These interactions can modulate the compound’s biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzyl alcohol: Shares the bromobenzyl group but lacks the pentafluoroethylsulfanyl group.
Benzyl bromide: Contains a benzyl group with a bromine atom but lacks the additional functional groups.
Uniqueness
(4-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of both the bromobenzyl and pentafluoroethylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H11BrF5NS |
|---|---|
Molekulargewicht |
364.17 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11BrF5NS/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI-Schlüssel |
CMTCPPCXFODXHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCSC(C(F)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


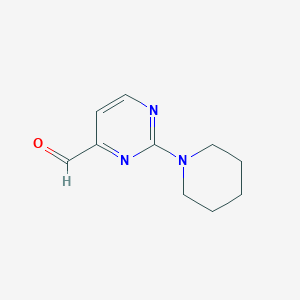

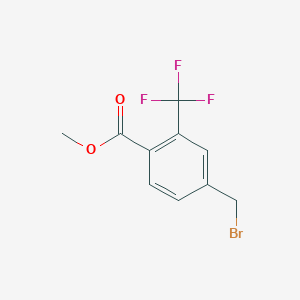
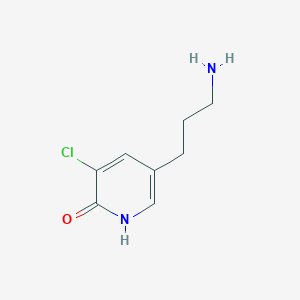
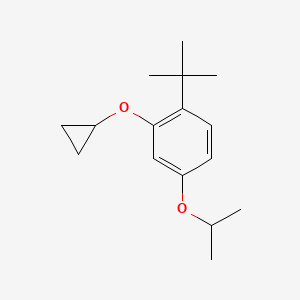
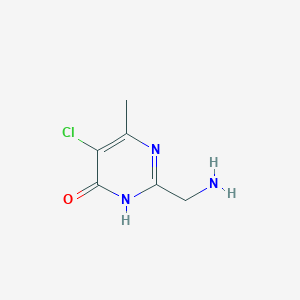
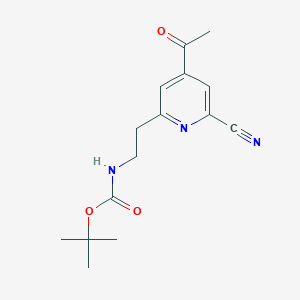
![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

